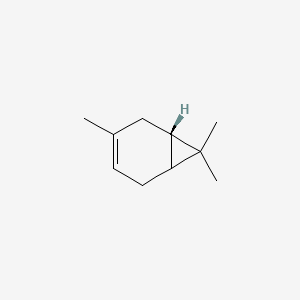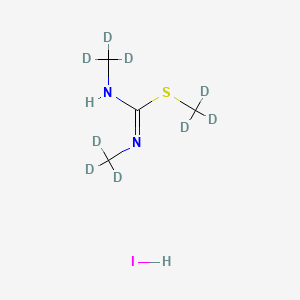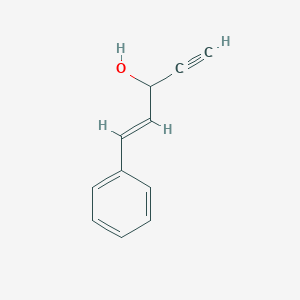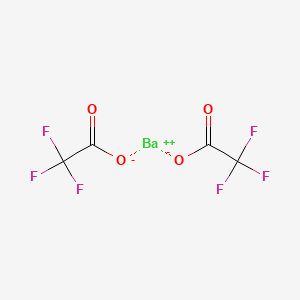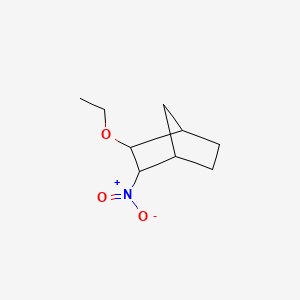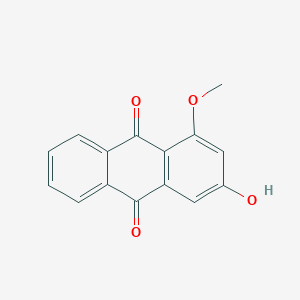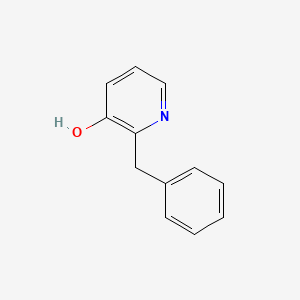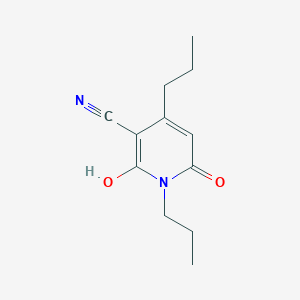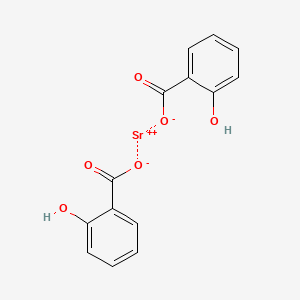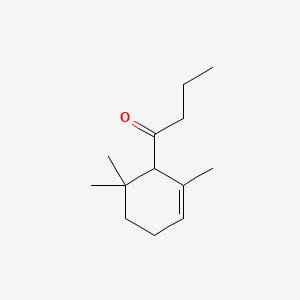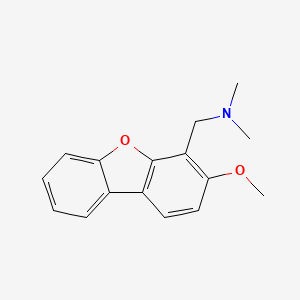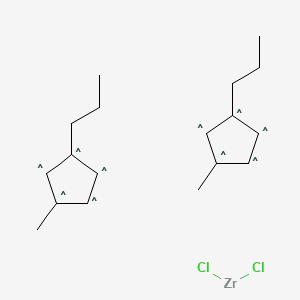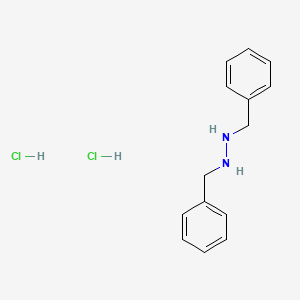
1,2-dibenzylhydrazine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-dibenzylhydrazine dihydrochloride can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the reactants in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,2-dibenzylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidation products.
Reduction: It can be reduced to form hydrazines or other reduction products.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction may produce hydrazines .
Aplicaciones Científicas De Investigación
1,2-dibenzylhydrazine dihydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,2-dibenzylhydrazine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates that interact with biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzylhydrazine dihydrochloride: Similar in structure but with only one benzyl group.
1,2-dimethylhydrazine dihydrochloride: Similar in structure but with methyl groups instead of benzyl groups.
Uniqueness
1,2-dibenzylhydrazine dihydrochloride is unique due to its two benzyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and various scientific applications .
Propiedades
Fórmula molecular |
C14H18Cl2N2 |
|---|---|
Peso molecular |
285.2 g/mol |
Nombre IUPAC |
1,2-dibenzylhydrazine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H |
Clave InChI |
IZLWSUOBGQVHJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNNCC2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


